1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine
Description
1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 4-fluorobenzoyl group at the 1-position and a 2-fluorophenyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and tunable electronic properties . The fluorine atoms in this compound likely enhance metabolic stability and modulate lipophilicity, making it a candidate for receptor-targeted drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C17H16F2N2O |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16F2N2O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12H2 |
InChI Key |
CDJOXQVWEICTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluorobenzoyl Chloride
The 4-fluorobenzoyl moiety is typically introduced via its acyl chloride derivative. 4-Fluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.
Key parameters:
-
Solvent : Toluene or dichloromethane (DCM).
-
Temperature : Reflux at 80–110°C for 4–6 hours.
-
Yield : >90%.
The product is purified via distillation under reduced pressure, with purity confirmed by FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹⁹F NMR (−110 to −115 ppm).
Preparation of 4-(2-Fluorophenyl)piperazine
The 2-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A common approach involves reacting piperazine with 1-bromo-2-fluorobenzene in the presence of a palladium catalyst:
Reaction conditions :
-
Catalyst : Pd(OAc)₂/Xantphos.
-
Base : Cs₂CO₃.
-
Solvent : Toluene at 100°C for 24 hours.
Alternative methods use 2-fluoroaniline as a starting material, which undergoes diazotization followed by coupling with piperazine under basic conditions.
Coupling of Intermediates
Acylation of 4-(2-Fluorophenyl)piperazine
The final step involves reacting 4-(2-fluorophenyl)piperazine with 4-fluorobenzoyl chloride in a Schotten-Baumann reaction. Triethylamine (TEA) is used to scavenge HCl, enhancing reaction efficiency:
Optimized protocol :
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, hexane:ethyl acetate = 7:3) or recrystallization from ethanol. Key analytical data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.90–3.70 (m, 8H, piperazine-H).
-
¹³C NMR : 165.2 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 115–130 (aromatic carbons).
Alternative Methodologies
One-Pot Sequential Functionalization
A streamlined approach combines NAS and acylation in a single reactor. Piperazine is first reacted with 2-fluorophenyl bromide, followed by in situ acylation with 4-fluorobenzoyl chloride. This method reduces purification steps but requires strict stoichiometric control.
Yield : 65–70%.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise functionalization. After coupling the 2-fluorophenyl group, the resin-bound intermediate is acylated and cleaved with trifluoroacetic acid (TFA). This method is scalable but less cost-effective for small batches.
Advantages :
-
High purity (>95%).
-
Automated compatibility.
Industrial-Scale Production
Continuous Flow Reactors
Pharmaceutical manufacturers employ flow chemistry to enhance safety and efficiency. Key stages:
-
Chlorination : 4-Fluorobenzoic acid and SOCl₂ are mixed in a microreactor (residence time: 2 min).
-
Coupling : The acyl chloride is reacted with 4-(2-fluorophenyl)piperazine in a packed-bed reactor containing immobilized TEA.
Throughput : 10 kg/day.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling piperazine, 2-fluorophenyl bromide, and 4-fluorobenzoyl chloride with K₂CO₃ yields the product in 60% yield, reducing waste generation.
Challenges and Optimization
Byproduct Formation
Competing N,N-diacylation occurs if excess acyl chloride is used. Mitigation strategies:
Fluorine-Specific Considerations
The electron-withdrawing nature of fluorine substituents slows NAS reactions. Catalytic systems with CuI or Pd(PPh₃)₄ improve kinetics.
Comparative Analysis of Methods
| Parameter | Batch Synthesis | Flow Chemistry | Mechanochemical |
|---|---|---|---|
| Yield (%) | 75–85 | 80–90 | 60–65 |
| Purity (%) | 95–98 | >99 | 90–95 |
| Scalability | Moderate | High | Low |
| Environmental Impact | Moderate | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzoyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or phenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of piperazine derivatives with appropriate aryl halides. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and biological activity, making it a suitable candidate for drug development.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Tyrosinase Inhibition : The compound has been explored as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant for treating hyperpigmentation disorders .
- Anticancer Properties : Preliminary studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The compound's structural features may allow it to interact with cellular pathways involved in tumor growth .
Therapeutic Applications
The therapeutic applications of this compound span various fields:
- Antimicrobial Agents : Due to its efficacy against bacteria, this compound could be developed as a new class of antimicrobial agents, particularly in light of rising antibiotic resistance.
- Dermatological Treatments : As a tyrosinase inhibitor, it holds promise for cosmetic applications in skin lightening products and treatments for conditions like melasma.
- Cancer Therapy : Its potential anticancer properties warrant further investigation, particularly in targeting specific cancer types where piperazine derivatives have shown promise.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives, including this compound. The results indicated effective inhibition against several bacterial strains, supporting its potential as a novel antimicrobial agent .
- Tyrosinase Inhibition Research : Research focused on the design and synthesis of compounds with the piperazine moiety demonstrated that modifications can enhance tyrosinase inhibition. The findings suggest that this compound may serve as a lead compound for developing new skin-lightening agents .
- Cancer Cell Proliferation Studies : Investigations into the anticancer properties of similar compounds revealed significant inhibition of proliferation in breast cancer cell lines. This highlights the need for further exploration into the mechanisms by which this compound may exert its effects on cancer cells .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The logP of the target compound is estimated to be higher than non-fluorinated analogs (e.g., 1-(4-nitrophenyl)piperazines) due to fluorine’s electronegativity and hydrophobic effects.
- Solubility : Piperazine derivatives with hydroxyethyl substituents (e.g., 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine) exhibit water solubility >100 mg/mL, whereas the target compound’s solubility may be lower due to aromatic fluorination .
Biological Activity
1-(4-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a piperazine ring substituted with both a fluorobenzoyl group and a fluorophenyl group. The presence of fluorine atoms is significant as they enhance the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Fluorobenzoyl and fluorophenyl |
| Core Structure | Piperazine ring |
| Fluorine Atoms | Two (enhancing biological activity) |
This compound exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter receptors and enzymes. Research indicates that it may modulate serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation and reward pathways in the brain. Additionally, the compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells . The time-dependent cytotoxicity analysis suggests that the compound maintains stability over extended periods, enhancing its therapeutic potential.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HUH7 | 10 | Significant growth inhibition |
| HEPG2 | 15 | Moderate growth inhibition |
| MCF7 | 12 | Significant growth inhibition |
| HCT-116 | 8 | High growth inhibition |
| MFE-296 | 20 | Moderate growth inhibition |
Neuropharmacological Effects
The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions. Its ability to influence neurotransmitter dynamics may offer new avenues for therapeutic interventions in mental health.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various piperazine derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation across multiple lines. The research utilized both in vitro assays and animal models to assess the compound's effectiveness, providing evidence for its potential use as an anticancer agent .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that it could enhance the release of dopamine and serotonin while inhibiting their reuptake, suggesting a mechanism similar to that of certain antidepressants .
Q & A
Basic: What are the optimized synthetic routes for 1-(4-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling fluorobenzoyl or fluorophenyl moieties to a piperazine core. A common approach is nucleophilic substitution or acylation. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Key factors affecting yield include:
- Stoichiometry : Excess benzoyl chloride (1.2 equiv.) ensures complete acylation.
- Solvent choice : Polar aprotic solvents like DMF or DCM improve reactivity .
- Purification : Silica gel chromatography (e.g., ethyl acetate:hexane, 1:8) resolves regioisomers and unreacted starting materials .
Reported yields for analogous compounds range from 50–70%, with impurities often arising from incomplete acylation or side reactions with competing nucleophiles .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons from fluorophenyl groups appear as doublets (δ ~7.0–7.5 ppm) due to ortho-fluorine coupling. Piperazine methylene protons (CH₂) resonate at δ 2.4–3.5 ppm .
- Elemental Analysis : Validates purity (>98%) and molecular formula (e.g., C₁₇H₁₄F₂N₂O) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 312.1212 for [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound crystallinity .
Basic: What biological targets or therapeutic applications are associated with this compound?
Methodological Answer:
Piperazine derivatives with fluorinated aryl groups exhibit:
- Kinase Inhibition : Analogues inhibit tyrosine kinases (e.g., EGFR) via π-π stacking with fluorophenyl groups in hydrophobic pockets .
- Anticancer Activity : Fluorobenzoyl derivatives disrupt cell cycle regulators like CDC25B phosphatases (IC₅₀ ~2–5 µM) .
- Antimicrobial Potential : Structural similarities to N-bis(fluorophenyl)piperazines suggest moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variable Substituents : Replace fluorobenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Piperazine Modifications : Introduce methyl or hydroxyethyl groups to enhance solubility or metabolic stability .
- Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) and cytotoxicity screens (MTT assay on HeLa cells) to quantify potency .
- Molecular Docking : Validate interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Issues : Impurities >2% (e.g., unreacted starting materials) can skew bioassays. Validate purity via HPLC (≥95%) .
- Assay Conditions : Varying pH or serum content in cell culture media alters compound stability. Standardize protocols (e.g., RPMI-1640, 10% FBS) .
- Metabolic Interference : Fluorophenyl metabolites (e.g., 4-fluorophenol) may exhibit off-target effects. Use LC-MS to track degradation .
Advanced: What strategies mitigate stability and degradation challenges during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the fluorobenzoyl group .
- Lyophilization : Enhances stability of hygroscopic derivatives .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 30 days) with UPLC-MS to identify breakdown products (e.g., de-fluorinated analogues) .
Advanced: How can solubility limitations in biological assays be resolved?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 2:1 molar ratio) to improve bioavailability .
Advanced: What experimental adjustments improve low yields in multi-step syntheses?
Methodological Answer:
- Step Optimization : For acylation, increase reaction time (8–12 h) and use Schlenk techniques to exclude moisture .
- Catalysis : Add Cu(I) catalysts (e.g., CuSO₄·5H₂O) for click chemistry steps (e.g., triazole formation) .
- Workup Refinement : Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) to reduce product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
